Methylene Blue

Description

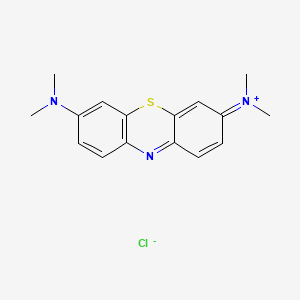

Structure

3D Structure of Parent

Properties

IUPAC Name |

[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N3S.ClH/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;/h5-10H,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXKWCBBOMKCUKX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

150645-86-6, 39612-13-0 | |

| Record name | Poly(methylene blue) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150645-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenothiazin-5-ium, 3,7-bis(dimethylamino)-, chloride (1:1), dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39612-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0023296 | |

| Record name | Methylene blue | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark green crystals or powder with a bronze-like luster; Solutions in water or alcohol are deep blue; [ChemIDplus] | |

| Record name | Methylene blue | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1026 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 43,600 mg/L at 25 °C., Soluble in water, Soluble in ethanol, chloroform; slightly soluble in pyridine; insoluble in ethyl ether, Soluble in glacial acetic acid and glycerol; insoluble in xylene and oleic acid, in ethanol 2%, and in acetone 0.5%. | |

| Record name | Methylene blue | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1405 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000013 [mmHg] | |

| Record name | Methylene blue | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1026 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

3-(dimethylamino)-7-(methylamino)phenothiazin-5-ylium | |

| Record name | Methylene blue | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1405 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Dark green crystals or powder from chloroform-ethyl ether, Solutions have a deep blue color /Methylene blue zinc-free dye/ | |

CAS No. |

61-73-4, 7220-79-3, 97130-83-1 | |

| Record name | Methylene blue | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylene blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylene blue | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09241 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | methylene blue | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759135 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methylene blue | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methylene blue | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenothiazin-5-ium, 3,7-bis(dimethylamino)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylene blue | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylthioninium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.469 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methylthioninium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLENE BLUE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NAP7826UB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methylene blue | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1405 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

100-110 °C (decomposes) | |

| Record name | Methylene blue | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09241 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methylene blue | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1405 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Methylene blue chemical properties for laboratory use

An In-Depth Technical Guide to the Chemical Properties of Methylene (B1212753) Blue for Laboratory Use

Introduction

Methylene blue (MB), also known as methylthioninium chloride, is a heterocyclic aromatic compound belonging to the thiazine (B8601807) class of dyes.[1][2] First synthesized in 1876 by Heinrich Caro, it has a long and storied history, initially as a textile dye and later as one of the first synthetic drugs used in medicine, notably for the treatment of malaria.[3] For researchers, scientists, and drug development professionals, methylene blue is a compound of remarkable versatility. Its utility spans from a simple biological stain and redox indicator to a complex modulator of intracellular signaling pathways and a potent photosensitizer in photodynamic therapy (PDT).[2][4][5]

This technical guide provides a comprehensive overview of the core chemical properties of methylene blue relevant to its laboratory use. It includes quantitative data, detailed experimental protocols, and visualizations of key mechanisms to serve as a practical resource for the scientific community.

Core Chemical and Physical Properties

Methylene blue is a dark green, crystalline powder with a bronze-like luster that forms a characteristic deep blue solution when dissolved in water or alcohol.[1][2][6] It is a salt, typically available as a chloride, and the hydrated form contains three molecules of water per unit of methylene blue.[2][7]

| Property | Value | References |

| Chemical Formula | C₁₆H₁₈ClN₃S | [1][8] |

| Molar Mass | 319.85 g/mol (anhydrous) | [1][8] |

| Appearance | Dark green crystalline powder | [1][6] |

| Melting Point | 100-110 °C (with decomposition) | [1] |

| pKa | 3.14 (estimated), ~3.8 | [6][9] |

| pH (10 g/L solution) | 6.0 (at 25 °C) | [8] |

Spectroscopic and Photophysical Properties

The intense blue color of methylene blue is due to its extended conjugated π-system, which allows for strong absorption of light in the red region of the visible spectrum.[1] This property is central to its use as a stain and photosensitizer.

| Property | Value | References |

| Maximum Absorption (λmax) | ~665-670 nm (in water) | [7][10] |

| 656 nm (in ethanol) | [11] | |

| Molar Absorptivity (ε) | 40,700 M⁻¹cm⁻¹ (at 656 nm in ethanol) | [11] |

| Maximum Emission (λem) | ~686-690 nm | [10][12] |

| Stokes Shift | ~21 nm | [10] |

| Fluorescence Quantum Yield (ΦF) | 0.52 (in water) | [10][12] |

| 0.04 (in ethanol) | [11] |

Solubility and Solution Behavior

Methylene blue's solubility is critical for its application in biological systems and as a laboratory reagent. It is highly soluble in water and polar organic solvents.

| Solvent | Solubility | References |

| Water | 43.6 g/L (at 25 °C) | [6] |

| Ethanol (B145695) | ~20 g/L (2%) | [6] |

| Glycerol | Soluble | [6] |

| Glacial Acetic Acid | Soluble | [6] |

| Chloroform | Soluble | [3] |

| Xylene | Insoluble | [1][6] |

| Ethyl Ether | Insoluble | [1] |

In aqueous solutions, methylene blue has a tendency to form dimers and higher-order aggregates, which can alter its absorption spectrum and photophysical properties. This self-association is concentration-dependent and should be considered when performing quantitative spectroscopic measurements.

Redox Chemistry

One of the most defining features of methylene blue is its ability to act as a redox indicator. It can be reversibly reduced to a colorless form known as leucomethylene blue (LMB).[1][7] This transition involves the acceptance of two electrons and one proton.[7] The standard redox midpoint potential (E₀') is +0.01 V.[7] This property is famously demonstrated in the "blue bottle" experiment.

Key Biological Signaling Pathways

Beyond its physical properties, methylene blue actively modulates several critical biological pathways, making it a subject of intense research in pharmacology and drug development.

Inhibition of the Nitric Oxide (NO)-cGMP Pathway

Methylene blue is a well-known inhibitor of the nitric oxide (NO) signaling cascade.[13] It is understood to act through two primary mechanisms: the direct inhibition of nitric oxide synthase (NOS), which produces NO from L-arginine, and the inhibition of soluble guanylate cyclase (sGC), the enzyme that NO activates to produce cyclic guanosine (B1672433) monophosphate (cGMP).[7][13][14] This inhibitory action leads to a reduction in cGMP-mediated effects, such as smooth muscle relaxation and vasodilation.[15]

Monoamine Oxidase (MAO) Inhibition

Methylene blue is a potent, reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of neurotransmitters like serotonin (B10506), norepinephrine, and dopamine.[16][17][18] This inhibition leads to increased levels of these monoamines in the brain, which is thought to contribute to its antidepressant effects.[16] This property also underlies one of its most significant clinical risks: when combined with other serotonergic agents like SSRIs, it can precipitate life-threatening serotonin syndrome.[7][17]

Role in Photodynamic Therapy (PDT)

As a photosensitizer, methylene blue is used in photodynamic therapy to destroy pathological cells, including cancer cells and microbes.[19][20] The mechanism involves the absorption of light (typically in the 630-680 nm range), which excites the MB molecule to a short-lived singlet state, followed by conversion to a longer-lived triplet state.[20][21] This triplet-state MB can then react with molecular oxygen to produce highly cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induces localized cell death.[19][22]

Experimental Protocols for Laboratory Use

Protocol: Purification of Commercial Methylene Blue

Commercial methylene blue often contains impurities such as other thiazine dyes (e.g., Azure B) and metal salts. This protocol, adapted from published methods, purifies MB using solvent extraction and crystallization.[23][24]

Methodology:

-

Dissolution: Prepare a solution of commercial methylene blue in an aqueous buffer with a pH of 9.5. At this pH, MB remains as a cation while many less methylated thiazine impurities are deprotonated into a neutral, lipophilic form.[23][24]

-

Extraction: Transfer the solution to a separatory funnel. Add an equal volume of an immiscible organic solvent like dichloromethane (B109758) or carbon tetrachloride. Shake vigorously.

-

Separation: Allow the layers to separate. The impurities will partition into the organic (lower) layer, which can be drained off. The purified methylene blue remains in the upper aqueous layer.[23]

-

Repeat: Repeat the extraction with fresh organic solvent until the organic layer is colorless.

-

Crystallization: Transfer the purified aqueous MB solution to a beaker. Slowly add hydrochloric acid (HCl) to a final concentration of 0.25 N while stirring. This will cause the purified methylene blue chloride salt to crystallize out of the solution, leaving metal salt contaminants behind in the aqueous phase.[23]

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold, dilute HCl, and dry in a desiccator.

-

Verification: Purity can be assessed using thin-layer chromatography (TLC) and ash analysis to confirm the absence of organic and inorganic contaminants, respectively.[23]

Protocol: Determination of Concentration via UV-Vis Spectrophotometry

This protocol describes the use of the Beer-Lambert law to determine the concentration of a methylene blue solution.

Methodology:

-

Preparation: Prepare a stock solution of methylene blue in a suitable solvent (e.g., deionized water or ethanol). Create a series of dilutions to generate a calibration curve or prepare a single dilution that will fall within the linear range of the spectrophotometer (typically an absorbance between 0.1 and 1.0).

-

Measurement: Calibrate a UV-Vis spectrophotometer using the pure solvent as a blank.

-

Scan: Measure the absorbance spectrum of the diluted methylene blue solution from approximately 550 nm to 750 nm to identify the λmax.

-

Quantification: Measure the absorbance at the determined λmax (approx. 665 nm in water).

-

Calculation: Use the Beer-Lambert equation, A = εbc, to calculate the concentration (c).

-

A = Absorbance (unitless)

-

ε = Molar absorptivity (e.g., ~40,700 M⁻¹cm⁻¹ in ethanol at 656 nm)[11]

-

b = Path length of the cuvette (typically 1 cm)

-

c = Concentration (in mol/L or M)

-

Protocol: Qualitative Assessment of Redox Properties (Blue Bottle Experiment)

This classic demonstration provides a simple, visual confirmation of the redox properties of methylene blue.[7][8]

Methodology:

-

Solution Preparation: In a flask with a stopper, dissolve ~5 grams of glucose (dextrose) and ~5 grams of sodium hydroxide (B78521) (NaOH) in 250 mL of water.

-

Indicator Addition: Add a few drops of a 1% methylene blue solution to the flask. The solution will turn deep blue.

-

Reduction: Stopper the flask and let it stand. Over a few minutes, the glucose will reduce the methylene blue, and the solution will become colorless as leucomethylene blue is formed.[7]

-

Oxidation: Vigorously shake the flask. The oxygen from the air in the headspace will dissolve into the solution and re-oxidize the leucomethylene blue, causing the blue color to return instantly.[7]

-

Cycle: The cycle of the solution turning colorless on standing and blue on shaking can be repeated until the glucose or dissolved oxygen is consumed.

Stability, Storage, and Safety

Storage: Methylene blue should be stored in a cool, dry, well-ventilated place in a tightly sealed container.[25][26] It should be protected from heat, moisture, and strong oxidizing agents.[1][27]

Safety: Methylene blue is harmful if swallowed and causes skin and serious eye irritation.[27][28] It may also cause respiratory irritation.[27] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.[25] Work in a well-ventilated area or chemical fume hood.[27] Be aware that methylene blue is a potent dye and will stain skin, clothing, and surfaces.[27]

References

- 1. Methylene Blue: Structure, Formula, Properties & Uses [vedantu.com]

- 2. Methylene Blue | 61-73-4 [chemicalbook.com]

- 3. byjus.com [byjus.com]

- 4. Methylene blue in photodynamic therapy: From basic mechanisms to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methylene Blue CAS#: 61-73-4 [m.chemicalbook.com]

- 6. Methylene Blue | C16H18ClN3S | CID 6099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methylene blue - Wikipedia [en.wikipedia.org]

- 8. chemicals.co.uk [chemicals.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. PhotochemCAD | Methylene blue [photochemcad.com]

- 12. ursabioscience.com [ursabioscience.com]

- 13. Inhibition of nitric oxide synthesis by methylene blue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Methylene Blue vs. Nitric Oxide: The Absolute Key to Your Health [n1o1.com]

- 15. Methylene Blue Is a Guanylate Cyclase Inhibitor That Does Not Interfere with Nitric Oxide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. apsf.org [apsf.org]

- 18. researchgate.net [researchgate.net]

- 19. biolight.shop [biolight.shop]

- 20. Frontiers | Methylene blue in anticancer photodynamic therapy: systematic review of preclinical studies [frontiersin.org]

- 21. Photodynamic therapy in cancer treatment | PHOTOBLUE Project | Results in Brief | FP7 | CORDIS | European Commission [cordis.europa.eu]

- 22. Spectroscopic study of methylene blue photophysical properties in biological media: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 23. The purification of methylene blue and azure B by solvent extraction and crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. scite.ai [scite.ai]

- 25. edvotek.com [edvotek.com]

- 26. uprm.edu [uprm.edu]

- 27. Methylene Blue SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 28. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis and Purification of Methylene Blue for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of methylene (B1212753) blue, a vital phenothiazine (B1677639) dye with broad applications in research and medicine. This document outlines a detailed methodology for its preparation from N,N-dimethylaniline, based on the principles of the Bernthsen synthesis, and subsequent purification to achieve a high-purity grade suitable for scientific investigation.

Synthesis of Methylene Blue

The synthesis of methylene blue is a multi-step process that begins with the nitrosylation of N,N-dimethylaniline, followed by reduction, oxidative condensation, and cyclization to form the final phenothiazine structure.

Chemical Pathway

The overall synthetic route starting from N,N-dimethylaniline can be visualized as follows:

Caption: Synthesis pathway of Methylene Blue from N,N-dimethylaniline.

Experimental Protocol for Synthesis

This protocol is a composite of established methods for the Bernthsen synthesis of methylene blue.

Materials:

-

N,N-dimethylaniline

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Zinc dust

-

Sodium dichromate (Na₂Cr₂O₇)

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃)

-

Copper (II) sulfate (B86663) (CuSO₄)

-

Deionized water

-

Ice

Procedure:

-

Nitrosylation of N,N-dimethylaniline:

-

In a flask surrounded by an ice bath, dissolve N,N-dimethylaniline in a solution of hydrochloric acid and water.

-

Slowly add a solution of sodium nitrite while maintaining the temperature below 5°C.

-

Stir the mixture for 1-2 hours until the formation of a yellow precipitate of p-nitroso-N,N-dimethylaniline hydrochloride is complete.

-

Filter the precipitate and wash with cold water.

-

-

Reduction to p-amino-N,N-dimethylaniline:

-

Suspend the p-nitroso-N,N-dimethylaniline hydrochloride in a mixture of hydrochloric acid and water.

-

Gradually add zinc dust to the suspension with stirring, keeping the temperature below 20°C.

-

Continue stirring until the yellow color disappears, indicating the formation of p-amino-N,N-dimethylaniline.

-

Filter the mixture to remove excess zinc dust.

-

-

Oxidative Condensation and Cyclization:

-

To the filtrate containing p-amino-N,N-dimethylaniline, add a solution of sodium thiosulfate.

-

In a separate vessel, prepare a solution of N,N-dimethylaniline in hydrochloric acid.

-

Add the N,N-dimethylaniline solution to the reaction mixture.

-

Slowly add a solution of sodium dichromate while maintaining a low temperature.

-

Following the initial oxidation, add a solution of copper sulfate and heat the mixture to facilitate the cyclization and formation of methylene blue.

-

The appearance of a deep blue color indicates the formation of the product.

-

Allow the mixture to cool, which will cause the crude methylene blue to precipitate.

-

Collect the crude product by filtration.

-

Purification of Methylene Blue

For research purposes, the purity of methylene blue is critical. Commercial grades often contain impurities such as other thiazine (B8601807) dyes (e.g., Azure B, Azure A) and metal salts.[1] The following purification protocol is designed to remove these contaminants.

Purification Workflow

The purification process involves solvent extraction to remove organic impurities followed by recrystallization to eliminate inorganic salts.

Caption: Workflow for the purification of Methylene Blue.

Experimental Protocol for Purification

This protocol is adapted from established methods for the purification of methylene blue from commercial samples.[1][2]

Materials:

-

Crude methylene blue

-

Sodium bicarbonate (NaHCO₃)

-

Sodium carbonate (Na₂CO₃)

-

Carbon tetrachloride (CCl₄) or a suitable alternative solvent

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

Procedure:

-

Preparation of Buffered Solution:

-

Prepare a buffer solution with a pH of 9.5 using sodium bicarbonate and sodium carbonate in deionized water.

-

Dissolve the crude methylene blue in the buffer solution.

-

-

Solvent Extraction of Impurities:

-

Transfer the methylene blue solution to a separatory funnel.

-

Add carbon tetrachloride and shake vigorously. The less polar impurities, such as Azure B, will partition into the organic layer.[1]

-

Allow the layers to separate and drain the organic layer.

-

Repeat the extraction with fresh carbon tetrachloride until the organic layer is colorless.

-

The aqueous layer, containing the purified methylene blue, is retained.

-

-

Recrystallization:

-

Transfer the aqueous solution of methylene blue to a clean flask.

-

Slowly add concentrated hydrochloric acid to the solution with stirring until it is acidic.

-

Cool the solution in an ice bath to induce crystallization of methylene blue hydrochloride.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold, dilute HCl.

-

Dry the purified crystals in a desiccator.

-

Quantitative Data

The following tables summarize key quantitative data for methylene blue.

| Parameter | Value | Reference |

| Molecular Formula | C₁₆H₁₈ClN₃S | [3] |

| Molecular Weight | 319.85 g/mol | [3] |

| Appearance | Dark green crystalline powder | [4] |

| Solubility in Water | ~40 g/L | [3] |

Table 1: Physical and Chemical Properties of Methylene Blue

| Wavelength (λmax) | Molar Extinction Coefficient (ε) | Solvent | Reference |

| 664-668 nm | ~74,000 - 95,000 M⁻¹cm⁻¹ | Water | [3][5] |

| 609 nm | - | Water (dimer peak) | [3] |

| 292 nm | - | Acidic mobile phase | [6] |

| 246 nm | - | Acidic mobile phase | [6] |

Table 2: Spectroscopic Data for Methylene Blue

Note: The molar extinction coefficient can vary depending on the concentration due to the formation of dimers and higher-order aggregates.[4]

Quality Control

The purity of the synthesized and purified methylene blue should be assessed using appropriate analytical techniques.

-

UV-Vis Spectroscopy: The absorbance spectrum should be recorded and compared to reference spectra. The position of the λmax and the molar extinction coefficient can be used to estimate purity.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating methylene blue from its demethylated derivatives (Azure B, Azure A, etc.) and other impurities.

-

Thin-Layer Chromatography (TLC): TLC can be used as a rapid and simple method to check for the presence of colored impurities.

By following the detailed protocols outlined in this guide, researchers can synthesize and purify methylene blue to a high standard, ensuring the reliability and reproducibility of their experimental results.

References

- 1. The purification of methylene blue and azure B by solvent extraction and crystallization. | Semantic Scholar [semanticscholar.org]

- 2. The purification of methylene blue and azure B by solvent extraction and crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methylene Blue Spectra [omlc.org]

- 4. Methylene blue - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. UV-Vis Spectrum of Methylene Blue | SIELC Technologies [sielc.com]

The Dual Nature of Methylene Blue: An In-depth Technical Guide to its Mechanism of Action as a Redox Indicator

For Researchers, Scientists, and Drug Development Professionals

Methylene (B1212753) blue, a synthetic phenothiazine (B1677639) dye, has long been a staple in the scientific community, not only for its staining capabilities but more critically, for its function as a reliable redox indicator. Its vivid color change from a deep blue in an oxidized state to colorless in a reduced state provides a clear visual cue for tracking electron transfer in a multitude of chemical and biological systems. This technical guide delves into the core mechanism of action of methylene blue as a redox indicator, providing quantitative data, detailed experimental protocols, and visual representations of the underlying processes to support its application in research and development.

The Fundamental Principle: A Reversible Redox Reaction

At the heart of methylene blue's function as a redox indicator lies its ability to undergo a reversible oxidation-reduction (redox) reaction. In its oxidized form, methylene blue (MB⁺) is a cationic dye with an intense blue color, attributed to its extensive conjugated system.[1][2][3][4] When it accepts electrons (i.e., is reduced), it is converted to its reduced, non-ionized form, leucomethylene blue (LMB).[5][6][7][8][9] This transformation disrupts the chromophore, rendering the molecule colorless.[1][2][4][5][10][11]

The overall redox reaction can be summarized as follows:

MB⁺ (blue) + 2e⁻ + H⁺ ⇌ LMB (colorless) [5]

This equilibrium is sensitive to the redox potential of the surrounding environment. In an oxidizing environment, the equilibrium shifts to the left, favoring the blue, oxidized form. Conversely, in the presence of a reducing agent, the equilibrium shifts to the right, leading to the colorless, reduced form.[1][2][5]

Quantitative Data

The utility of methylene blue as a redox indicator is underpinned by its specific electrochemical properties. The following table summarizes key quantitative data for methylene blue.

| Parameter | Value | Conditions |

| Standard Redox Potential (E₀') | +0.011 V | vs. Standard Hydrogen Electrode (SHE) |

| Formal Potential | -0.10 to -0.40 V | pH 4–11[12] |

| Molar Extinction Coefficient (ε) | ~95,000 M⁻¹cm⁻¹ | at ~664 nm (in water) for MB⁺[5] |

| Maximum Absorption (λmax) | ~665 nm | for MB⁺ (in water)[5][13] |

| ~292 nm and ~662 nm | in the ultraviolet and visible regions respectively[14] |

Signaling Pathway and Mechanism of Action

The conversion between the oxidized and reduced forms of methylene blue is a two-electron transfer process. The following diagram illustrates this transformation.

Caption: Reversible redox reaction of methylene blue.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing methylene blue as a redox indicator.

The "Blue Bottle" Experiment: A Classic Demonstration of Redox Principles

This experiment vividly demonstrates the reversible oxidation and reduction of methylene blue.

Materials:

-

Glucose (dextrose)

-

Sodium hydroxide (B78521) (NaOH)

-

Methylene blue indicator solution (0.1%)

-

Distilled water

-

Erlenmeyer flask with a stopper

Procedure:

-

Prepare a solution by dissolving approximately 10 g of glucose in 300 mL of distilled water in the Erlenmeyer flask.

-

Carefully add about 8 g of sodium hydroxide to the glucose solution and swirl to dissolve. The solution will heat up. Allow it to cool to room temperature.

-

Add a few drops of the methylene blue indicator solution to the flask. The solution will turn blue.

-

Stopper the flask and shake vigorously. The solution will remain blue as the dissolved oxygen from the air oxidizes the methylene blue.

-

Let the flask stand undisturbed. The glucose, an alkaline reducing agent, will slowly reduce the methylene blue to its colorless leucomethylene blue form.[10][15][16] The solution will become colorless.

-

Shaking the flask again will reintroduce oxygen, and the blue color will reappear.[10][15][16] This cycle can be repeated several times.

Assessing Milk Freshness

This protocol utilizes methylene blue to estimate the microbial load in milk.

Materials:

-

Methylene blue solution (prepared according to standard methods)

-

Milk sample

-

Test tubes

-

Water bath maintained at 37°C

Procedure:

-

Add 1 mL of the methylene blue solution to 10 mL of the milk sample in a test tube.

-

Stopper the tube and invert it gently to mix.

-

Place the test tube in the water bath at 37°C.

-

Observe the time it takes for the blue color to disappear. The rate of discoloration is proportional to the bacterial content of the milk.[5] Faster discoloration indicates a higher microbial load and poorer milk quality as the bacteria consume oxygen, creating a reducing environment.[5][15]

Cell Viability Assay

Methylene blue can be used to distinguish between living and dead cells, particularly yeast.

Materials:

-

Yeast suspension

-

Methylene blue solution (0.1%)

-

Microscope slides and coverslips

-

Microscope

Procedure:

-

Mix a small volume of the yeast suspension with an equal volume of the methylene blue solution.

-

Allow the mixture to incubate for a few minutes.

-

Place a drop of the mixture on a microscope slide and cover with a coverslip.

-

Observe the cells under the microscope. Viable, metabolically active cells are able to reduce the methylene blue, so they will appear colorless.[5][11] Dead cells, which are unable to carry out this reduction, will be stained blue.[5][11]

Experimental Workflow

The following diagram illustrates a general workflow for an experiment using methylene blue as a redox indicator.

Caption: A typical experimental workflow.

Conclusion

Methylene blue's reliability, distinct color change, and well-understood mechanism of action make it an invaluable tool for researchers, scientists, and drug development professionals. Its application as a redox indicator spans a wide range of fields, from fundamental chemical kinetics to applied microbiology and cell biology. By understanding the principles outlined in this guide, professionals can effectively leverage methylene blue to gain critical insights into the redox processes governing their systems of interest.

References

- 1. APC Pure | News | The Chemical Properties of Methylene Blue [apcpure.com]

- 2. chemicals.co.uk [chemicals.co.uk]

- 3. Methylene Blue | C16H18ClN3S | CID 6099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Methylene blue - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Methylene blue? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Benzoyl Leuco Methylene Blue | For Research Use [benchchem.com]

- 9. reddit.com [reddit.com]

- 10. The ‘blue bottle’ experiment | Demonstration | RSC Education [edu.rsc.org]

- 11. uv-visible absorption spectrum of methylene blue dye peak wavelengths of maximum absorbance uses staining dye treatment of methemoglobinemia redox titration indicator molecular structure skeletal formulae example of aromatic spectra Doc Brown's chemistry revision notes [docbrown.info]

- 12. Methylene Blue Assisted Electrochemical Detection of Bacterial Biofilm - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methylene Blue Spectra [omlc.org]

- 14. researchgate.net [researchgate.net]

- 15. Chemistry Kit Feeling Blue [csun.edu]

- 16. m.youtube.com [m.youtube.com]

Methylene Blue's Crucial Role in Mitochondrial Function and Cellular Respiration: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylene (B1212753) blue (MB), a century-old synthetic compound, is re-emerging as a potent modulator of mitochondrial function and cellular respiration. This technical guide provides a comprehensive overview of the core mechanisms by which MB influences mitochondrial bioenergetics, focusing on its role as a redox-active agent and electron carrier in the electron transport chain (ETC). We delve into its quantitative effects on key mitochondrial parameters, provide detailed experimental protocols for assessing these effects, and visualize the intricate signaling pathways that MB modulates. This document is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and harness the therapeutic potential of methylene blue.

Introduction

Mitochondria, the powerhouses of the cell, are central to cellular energy production, metabolism, and signaling. Mitochondrial dysfunction is a hallmark of a wide range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and metabolic syndromes[1]. Methylene blue, a phenothiazine (B1677639) dye with a long history of clinical use for conditions like methemoglobinemia, has garnered significant interest for its ability to enhance mitochondrial function and confer cytoprotective effects[2][3]. This guide explores the multifaceted role of MB in mitochondrial biology.

Mechanism of Action: Methylene Blue as a Mitochondrial Redox Cycler

At the core of methylene blue's effect on mitochondria is its ability to act as a redox cycler. In its oxidized form, MB is blue, and upon accepting electrons, it is reduced to the colorless leukomethylene blue (LMB). This property allows it to shuttle electrons within the mitochondrial electron transport chain[4][5][6].

Under conditions of mitochondrial stress or inhibition of Complex I or III, the flow of electrons through the ETC is impaired, leading to decreased ATP synthesis and increased production of reactive oxygen species (ROS). Methylene blue can circumvent these blocks. It accepts electrons from NADH, bypassing Complex I, and donates them directly to cytochrome c, which in turn reduces Complex IV (cytochrome c oxidase)[3][6]. This alternative electron transfer restores the activity of the ETC, leading to several beneficial effects:

-

Enhanced ATP Production: By maintaining the proton gradient across the inner mitochondrial membrane, MB promotes ATP synthesis, with some studies reporting an increase of 30-40%[7][8].

-

Increased Oxygen Consumption: The stimulation of Complex IV activity leads to a significant increase in cellular oxygen consumption, with reports of a 37-70% enhancement in human fibroblasts[5].

-

Reduced Oxidative Stress: By redirecting electron flow and preventing electron leakage from Complexes I and III, methylene blue reduces the generation of superoxide (B77818) radicals, a major source of cellular oxidative stress[6][9].

Quantitative Effects of Methylene Blue on Mitochondrial Function

The following tables summarize the quantitative effects of methylene blue on key mitochondrial parameters as reported in various studies. It is important to note that the effects can vary depending on the cell type, the concentration of methylene blue used, and the experimental conditions.

| Parameter | Organism/Cell Type | Methylene Blue Concentration | Observed Effect | Reference(s) |

| ATP Production | Human IMR90 Fibroblasts | Nanomolar concentrations | Increased by ~30% | [5] |

| General (in vitro) | Not specified | Increased by 30-40% | [7][8] | |

| Oxygen Consumption | Human Fibroblasts | Nanomolar concentrations | Increased by 37-70% | [5] |

| Rat Brain | Not specified | Increased cerebral oxygen consumption by 35% | [1] | |

| Sedated Rats | Micromolar levels (intravenous) | Increased resting oxygen consumption by ~50% | [10] | |

| Complex IV Activity | Human Fibroblasts | Nanomolar concentrations | Increased by ~30% | [5] |

Key Signaling Pathways Modulated by Methylene Blue

Methylene blue's influence extends beyond direct effects on the ETC, impacting several key signaling pathways that regulate mitochondrial biogenesis, quality control, and cellular stress responses.

PGC-1α and Mitochondrial Biogenesis

Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a master regulator of mitochondrial biogenesis. Methylene blue has been shown to increase the expression of PGC-1α, thereby stimulating the production of new mitochondria. This is particularly relevant in the context of age-related mitochondrial decline and neurodegenerative diseases where mitochondrial numbers are diminished.

Methylene blue activates AMPK, leading to the activation of PGC-1α and subsequent mitochondrial biogenesis.

PINK1/Parkin Pathway and Mitophagy

The PINK1/Parkin pathway is a critical quality control mechanism that identifies and removes damaged mitochondria through a process called mitophagy. Methylene blue has been reported to promote the selective elimination of dysfunctional mitochondria by activating this pathway, thereby ensuring a healthy mitochondrial population.

Methylene blue promotes mitophagy by stabilizing PINK1 on damaged mitochondria, leading to Parkin recruitment and ubiquitination.

Nrf2/ARE Pathway and Antioxidant Response

The Nrf2/ARE pathway is the primary cellular defense against oxidative stress. Methylene blue can activate Nrf2, leading to the transcription of a battery of antioxidant and cytoprotective genes. This contributes to its ability to mitigate oxidative damage.

Methylene blue induces a mild pro-oxidant signal that leads to the activation of the Nrf2/ARE antioxidant pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of methylene blue on mitochondrial function.

Measurement of Cellular Oxygen Consumption Rate (OCR)

This protocol outlines the use of a Seahorse XFe Analyzer to measure OCR in cultured cells treated with methylene blue.

Workflow for measuring OCR in response to methylene blue using a Seahorse XFe Analyzer.

Materials:

-

Seahorse XFe Analyzer and consumables (XF cell culture microplates, sensor cartridges)

-

Cultured cells of interest

-

Methylene blue (powder or stock solution)

-

Seahorse XF Base Medium

-

Supplements for assay medium (e.g., glucose, pyruvate, glutamine)

-

Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

-

Non-CO2 incubator

Procedure:

-

Cell Seeding: The day before the assay, seed cells into a Seahorse XF cell culture microplate at a pre-determined optimal density.

-

Methylene Blue Preparation: On the day of the assay, prepare fresh working solutions of methylene blue in Seahorse XF assay medium at various concentrations to be tested.

-

Medium Exchange: Remove the culture medium from the cells and wash with pre-warmed Seahorse XF assay medium. Add the final volume of assay medium to each well.

-

Equilibration: Place the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow the temperature and pH to equilibrate.

-

Cartridge Loading: During the equilibration, hydrate (B1144303) the sensor cartridge and load the injection ports with methylene blue and the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) at optimized concentrations.

-

Assay Execution: Load the cartridge and cell plate into the Seahorse XFe Analyzer and run the Mito Stress Test protocol.

-

Data Analysis: After the run, normalize the OCR data to cell number and analyze the results to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Measurement of Cellular ATP Levels

This protocol describes the use of a luciferase-based assay to quantify cellular ATP levels following treatment with methylene blue.

Materials:

-

Cultured cells of interest

-

Methylene blue

-

Luciferase-based ATP assay kit (e.g., from Promega, Sigma-Aldrich)

-

Luminometer

-

Opaque-walled multi-well plates suitable for luminescence measurements

Procedure:

-

Cell Seeding and Treatment: Seed cells in an opaque-walled multi-well plate and allow them to adhere. Treat the cells with various concentrations of methylene blue for the desired duration.

-

Cell Lysis: Following treatment, lyse the cells according to the ATP assay kit manufacturer's instructions to release intracellular ATP.

-

Luciferase Reaction: Add the luciferase reagent to each well. This reagent contains luciferin (B1168401) and luciferase, which will react with the released ATP to produce light.

-

Luminescence Measurement: Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

-

Data Analysis: Normalize the luminescence readings to a control group (untreated cells) to determine the relative change in ATP levels.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential in response to methylene blue.

Materials:

-

Cultured cells of interest

-

Methylene blue

-

JC-1 dye

-

Fluorescence microscope or flow cytometer

-

CCCP (a mitochondrial uncoupler, as a positive control)

Procedure:

-

Cell Seeding and Treatment: Seed cells on a suitable culture vessel (e.g., glass-bottom dish for microscopy, multi-well plate for flow cytometry) and treat with methylene blue.

-

JC-1 Staining: Incubate the cells with JC-1 dye in culture medium for 15-30 minutes at 37°C. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In cells with a low membrane potential, JC-1 remains as monomers and fluoresces green[11].

-

Washing: Wash the cells with a suitable buffer to remove excess dye.

-

Imaging or Flow Cytometry:

-

Microscopy: Visualize the cells using a fluorescence microscope with appropriate filters for red and green fluorescence.

-

Flow Cytometry: Harvest the cells and analyze them on a flow cytometer, measuring the fluorescence intensity in the red and green channels.

-

-

Data Analysis: Calculate the ratio of red to green fluorescence. An increase in this ratio indicates an increase in mitochondrial membrane potential, while a decrease suggests depolarization.

Conclusion

Methylene blue presents a compelling profile as a modulator of mitochondrial function with significant therapeutic potential. Its ability to act as an alternative electron carrier, enhance ATP production, and reduce oxidative stress, coupled with its influence on key signaling pathways, underscores its importance in the field of mitochondrial medicine. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate and harness the beneficial effects of methylene blue in various disease models. As our understanding of the intricate roles of mitochondria in health and disease continues to grow, methylene blue stands out as a promising tool for the development of novel therapeutic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. Clinical effectiveness and prospects of methylene blue: A systematic review [pfmjournal.org]

- 3. From Mitochondrial Function to Neuroprotection – An Emerging Role for Methylene Blue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methylene blue induces macroautophagy through 5′ adenosine monophosphate-activated protein kinase pathway to protect neurons from serum deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. dianarangaves.com [dianarangaves.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. researchgate.net [researchgate.net]

- 9. Targeting mitochondrial dysfunction using methylene blue or mitoquinone to improve skeletal aging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methylene blue induced O2 consumption is not dependent on mitochondrial oxidative phosphorylation: Implications for salvage pathways during acute mitochondrial poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]

An In-depth Technical Guide on the Photophysical and Photochemical Properties of Methylene Blue

For Researchers, Scientists, and Drug Development Professionals

Methylene (B1212753) blue (MB), the first fully synthetic drug, is a phenothiazine (B1677639) dye with a rich history of applications in various scientific fields, including medicine and chemistry.[1] Its utility stems from its unique photophysical and photochemical properties, which allow it to act as a potent photosensitizer. This guide provides a comprehensive overview of these properties, detailed experimental protocols for their characterization, and insights into the mechanisms of action, particularly in the context of photodynamic therapy (PDT).

Photophysical Properties

The interaction of methylene blue with light is governed by its electronic structure, which dictates its absorption and emission characteristics. These properties are fundamental to its role as a photosensitizer.

1.1. Absorption and Emission Spectra

Methylene blue exhibits strong absorption of light in the red region of the visible spectrum, with a primary absorption peak (λ_max) typically observed around 665 nm.[1][2] It also displays a shoulder at approximately 610 nm and another peak in the ultraviolet region at about 293 nm.[1][3] The molar extinction coefficient (ε) at the main absorption peak is a crucial parameter for quantitative studies and has been reported to be in the range of 40,700 to 74,100 M⁻¹cm⁻¹, depending on the solvent and concentration.[4][5]

Upon excitation, methylene blue relaxes to its ground state through various pathways, including the emission of light as fluorescence. The fluorescence emission peak is typically observed around 688-690 nm.[1][2] The difference between the absorption and emission maxima is known as the Stokes shift, which for methylene blue is approximately 21 nm.[1]

1.2. Quantitative Photophysical Data

A summary of the key photophysical parameters of methylene blue is presented in the table below. It is important to note that these values can be influenced by environmental factors such as solvent polarity, pH, and the concentration of the dye, which can lead to aggregation.[6][7]

| Property | Value | Solvent/Conditions | Reference(s) |

| Absorption Maximum (λ_abs) | 665 nm | Water | [1][8] |

| 656 nm | Ethanol | [4] | |

| Molar Extinction Coefficient (ε) | ~74,100 M⁻¹cm⁻¹ | Water | [5] |

| 40,700 M⁻¹cm⁻¹ | Ethanol | [4] | |

| 69,100 M⁻¹cm⁻¹ | - | [1] | |

| Emission Maximum (λ_em) | 688 nm | - | [1] |

| 690 nm | - | [2][9] | |

| Fluorescence Quantum Yield (Φ_f) | 0.02 | Water | [10][11] |

| 0.04 | Ethanol | [4] | |

| 0.52 | - | [1][9] | |

| Intersystem Crossing Quantum Yield (Φ_isc) | >0.50 | - | [12] |

| Triplet State Lifetime (τ_t) | >70 µs | - | [12] |

| 50% longer in D₂O vs H₂O | - | [13] |

Photochemical Properties

Upon absorption of light, methylene blue can undergo intersystem crossing from the excited singlet state (S₁) to a longer-lived excited triplet state (T₁). This triplet state is the key intermediate for its photochemical reactions. The quantum yield of intersystem crossing (Φ_isc) is high, reported to be greater than 0.50.[12] The long lifetime of the triplet state allows it to interact with surrounding molecules, primarily molecular oxygen.[12]

2.1. Type I and Type II Photochemical Reactions

Methylene blue can initiate two types of photochemical reactions, which are central to its application in photodynamic therapy.[14]

-

Type I Reaction: The excited triplet state of MB can directly interact with a substrate molecule through electron or hydrogen atom transfer, producing radical ions or radicals. These radicals can then react with molecular oxygen to produce reactive oxygen species (ROS) such as superoxide (B77818) anion (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂).

-

Type II Reaction: The excited triplet state of MB can transfer its energy directly to ground-state molecular oxygen (³O₂), which is naturally in a triplet state. This energy transfer excites oxygen to its highly reactive singlet state (¹O₂). This is often the dominant pathway for methylene blue's phototoxicity.[15]

2.2. Singlet Oxygen Generation

The efficiency of singlet oxygen generation is a critical parameter for a photosensitizer. The singlet oxygen quantum yield (Φ_Δ) of methylene blue is approximately 0.52.[15][16] This high quantum yield makes it an effective agent for photodynamic applications.

Experimental Protocols

Accurate characterization of the photophysical and photochemical properties of methylene blue requires standardized experimental protocols.

3.1. UV-Vis Absorption Spectroscopy

-

Objective: To determine the absorption spectrum and molar extinction coefficient of methylene blue.

-

Methodology:

-

Prepare a stock solution of methylene blue of known concentration in the desired solvent (e.g., water or ethanol).

-

Prepare a series of dilutions from the stock solution.

-

Use a UV-Vis spectrophotometer to measure the absorbance of each solution in a 1 cm path length quartz cuvette.[17]

-

Scan a wavelength range that includes the visible and near-UV regions (e.g., 250-800 nm).

-

Plot absorbance at the λ_max versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the linear fit will be the molar extinction coefficient (ε).

-

3.2. Fluorescence Spectroscopy

-

Objective: To determine the fluorescence emission spectrum and fluorescence quantum yield.

-

Methodology:

-

Use a spectrofluorometer to measure the emission spectrum of a dilute methylene blue solution, exciting at a wavelength within its absorption band (e.g., 630 nm).

-

To determine the fluorescence quantum yield (Φ_f), a comparative method using a standard with a known quantum yield (e.g., Rhodamine 6G) is often employed.

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the methylene blue sample and the standard.

-

The quantum yield is calculated using the following equation: Φ_f(sample) = Φ_f(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

3.3. Singlet Oxygen Quantum Yield Determination

-

Objective: To quantify the efficiency of singlet oxygen generation.

-

Methodology:

-

Direct Method (Phosphorescence Detection): This method involves the direct detection of the characteristic phosphorescence of singlet oxygen at ~1270 nm using a sensitive near-infrared detector. The quantum yield is determined by comparing the phosphorescence intensity to that of a reference photosensitizer with a known Φ_Δ.

-

Indirect Method (Chemical Trapping): This method utilizes a chemical trap that reacts specifically with singlet oxygen, leading to a change in its absorption or fluorescence. Common traps include 1,3-diphenylisobenzofuran (B146845) (DPBF) or Singlet Oxygen Sensor Green (SOSG).[18] The rate of change in the trap's spectroscopic properties is proportional to the rate of singlet oxygen generation. The quantum yield is determined by comparison with a standard photosensitizer under the same conditions.[19]

-

Signaling Pathways and Experimental Workflows

4.1. Jablonski Diagram of Methylene Blue

The photophysical processes of absorption, fluorescence, intersystem crossing, and phosphorescence of methylene blue can be visually represented by a Jablonski diagram.

Caption: Jablonski diagram illustrating the electronic transitions of methylene blue.

4.2. Methylene Blue-Mediated Photodynamic Therapy and Apoptosis Signaling

In the context of PDT, the reactive oxygen species generated by methylene blue induce cellular damage, primarily leading to apoptosis (programmed cell death). The signaling cascade often involves the mitochondria.

Upon light activation, MB-PDT generates ROS, which can lead to:

-

A reduction in the mitochondrial membrane potential (MMP).[20][21]

-

The release of cytochrome c from the mitochondria into the cytoplasm.[22]

-

Activation of the caspase cascade, particularly caspase-9 and caspase-3.[23]

-

Downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1.[20][21]

-

Activation of stress-related signaling pathways, such as the p38 MAPK pathway.[20]

Caption: Simplified signaling pathway of Methylene Blue-PDT induced apoptosis.

4.3. Experimental Workflow for Evaluating Methylene Blue as a Photosensitizer

A typical workflow for the preclinical evaluation of methylene blue or its derivatives as a photosensitizer for PDT is outlined below.

Caption: Experimental workflow for photosensitizer evaluation.

Conclusion

Methylene blue's well-characterized and favorable photophysical and photochemical properties, including strong absorption in the therapeutic window, high intersystem crossing yield, and efficient singlet oxygen generation, make it a valuable tool in research and clinical applications.[15] Understanding these core properties and the methodologies to assess them is crucial for the continued development of photosensitizer-based therapies. This guide provides a foundational framework for professionals in the field to design and interpret experiments involving this versatile molecule.

References

- 1. Methylene Blue—Current Knowledge, Fluorescent Properties, and Its Future Use - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. PhotochemCAD | Methylene blue [photochemcad.com]

- 5. researchgate.net [researchgate.net]

- 6. Photophysical properties of methylene blue in water and in aqueous solutions of dimethylsulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Concentration-Dependent Photoproduction of Singlet Oxygen by Common Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uv-visible absorption spectrum of methylene blue dye peak wavelengths of maximum absorbance uses staining dye treatment of methemoglobinemia redox titration indicator molecular structure skeletal formulae example of aromatic spectra Doc Brown's chemistry revision notes [docbrown.info]

- 9. ursabioscience.com [ursabioscience.com]

- 10. vital.lib.tsu.ru [vital.lib.tsu.ru]

- 11. researchgate.net [researchgate.net]

- 12. Photoacoustic lifetime contrast between methylene blue monomers and self-quenched dimers as a model for dual-labeled activatable probes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Unexpected solvent isotope effect on the triplet lifetime of methylene blue associated to cucurbit[7]uril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. mgg.chem.ucla.edu [mgg.chem.ucla.edu]

- 17. Tabulated Molar Extinction Coefficient for Methylene Blue in Water [omlc.org]

- 18. Highly Efficient Water-Soluble Photosensitizer Based on Chlorin: Synthesis, Characterization, and Evaluation for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. par.nsf.gov [par.nsf.gov]

- 20. spandidos-publications.com [spandidos-publications.com]

- 21. spandidos-publications.com [spandidos-publications.com]

- 22. Methylene blue-mediated photodynamic therapy induces mitochondria-dependent apoptosis in HeLa cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Apoptosis induced by methylene-blue-mediated photodynamic therapy in melanomas and the involvement of mitochondrial dysfunction revealed by proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the cationic properties of methylene blue stain

An In-depth Technical Guide to the Cationic Properties of Methylene (B1212753) Blue Stain

Introduction to Methylene Blue

Methylene Blue (MB), also known as Methylthioninium chloride, is a heterocyclic aromatic compound with the chemical formula C₁₆H₁₈ClN₃S.[1][2] It is a well-established thiazine (B8601807) dye that appears as a dark green powder and forms a deep blue solution when dissolved in water.[2][3][4] A primary characteristic of Methylene Blue is its nature as a cationic, or basic, dye.[2][5] This property, where the molecule carries a net positive charge, is fundamental to its widespread use as a biological stain and its various interactions with cellular components.[2][5]

Chemical Structure and the Origin of Cationic Properties

The cationic character of Methylene Blue originates from its chemical structure, specifically the 3,7-bis(dimethylamino)phenothiazin-5-ium cation.[2] In aqueous solutions, the salt dissociates, yielding this positively charged chromophore (the color-bearing part of the molecule) and a chloride anion. This delocalized positive charge is responsible for both its vibrant blue color and its strong affinity for negatively charged molecules.[2] Methylene Blue is also redox-active; it can be reduced by accepting electrons to form a colorless, neutral compound called Leucomethylene Blue.[3]

Mechanism of Interaction with Cellular Components

The core mechanism of Methylene Blue as a stain is based on electrostatic attraction.[2] Biological cells are rich in anionic (negatively charged) macromolecules. The positively charged Methylene Blue cation is drawn to and forms electrostatic bonds with these components.[6]

-

Nucleic Acids (DNA and RNA): The phosphate (B84403) backbone of DNA and RNA is strongly negatively charged, making it a primary target for Methylene Blue binding.[2][4][7] This strong affinity allows MB to be an effective stain for the cell nucleus and cytoplasmic RNA, coloring them blue.[4][7] While electrostatic interaction is the main binding force, intercalation between DNA base pairs has also been identified as a binding mechanism.[8][9][10]

-

Acidic Proteins: Many proteins within the cell also carry a net negative charge and can be stained by Methylene Blue.

This selective binding to acidic and negatively charged components allows for high-contrast visualization of specific cellular structures, particularly the nucleus, under a microscope.[5][7]

Caption: Electrostatic attraction between cationic Methylene Blue and the anionic nucleus.

Quantitative Data Presentation

The physicochemical properties of Methylene Blue are critical to its function and application.

| Property | Value | Source(s) |

| Chemical Formula | C₁₆H₁₈ClN₃S | [1][2] |

| Molecular Weight | 319.85 g/mol | [1] |

| pKa | ~3.8 | [11] |

| Maximum Absorbance (λmax) | ~665 nm | [3][12][13] |

| Other Absorbance Peaks | 246 nm, 292 nm | [14] |

Experimental Protocols

General Staining of Biological Samples (e.g., Bacteria or Cheek Cells)

This protocol provides a basic method for visualizing cells using Methylene Blue.

-

Materials Required:

-

Microscope slides and coverslips

-

Sample (bacterial culture, cheek swab)

-

Inoculating loop or sterile swab

-

Methylene Blue staining solution (typically 1% aqueous solution)[15]

-

Absolute Methanol (B129727) (for fixation)

-

Wash bottle with deionized water

-

Blotting paper

-

Light microscope

-

-

Methodology:

-

Smear Preparation: Prepare a thin smear of the sample on a clean glass slide and allow it to air dry completely.[16]

-

Fixation: Fix the dried smear by adding a few drops of absolute methanol for 1 minute. This adheres the cells to the slide.[16] Gently pour off the methanol and let the slide air dry.

-

Staining: Flood the smear with Methylene Blue solution and allow it to stand for 1-3 minutes.[15]

-

Rinsing: Gently rinse the slide with a slow stream of deionized water to remove excess stain.[15]

-

Drying: Blot the slide gently with blotting paper to dry it. Do not wipe.

-

Observation: Place a coverslip on the stained area (optional, can also view directly). Examine the slide under the microscope, starting with low power and progressing to the oil immersion objective. Cells with negatively charged components will appear blue.[7]

-

Spectrophotometric Determination of Methylene Blue Concentration

This protocol describes how to create a standard curve to measure the concentration of an unknown Methylene Blue solution.

-

Materials Required:

-

Methylene Blue stock solution of known concentration (e.g., 100 mg/L)

-

Volumetric flasks and pipettes

-

Deionized water

-

UV-Vis Spectrophotometer

-

Cuvettes

-

-

Methodology:

-

Preparation of Standard Solutions: Prepare a series of standard solutions by diluting the stock solution. For example, create standards of 2, 4, 6, 8, and 10 mg/L in 25 mL volumetric flasks.[17] Prepare a "blank" solution containing only deionized water.[18]

-

Determine Maximum Wavelength (λmax): Using one of the mid-range standard solutions (e.g., 6 mg/L), scan the absorbance from approximately 550 nm to 750 nm to find the wavelength of maximum absorbance, which should be around 665 nm.[17][19]

-

Measure Absorbance of Standards: Set the spectrophotometer to the determined λmax. Calibrate the instrument to zero absorbance using the blank cuvette. Measure and record the absorbance of each prepared standard solution.[18]

-

Create Calibration Curve: Plot a graph with the concentration of the standard solutions on the x-axis and their corresponding absorbance on the y-axis. Perform a linear regression analysis. The resulting graph is the calibration curve.[18]

-

Measure Unknown Sample: Measure the absorbance of the unknown Methylene Blue solution at the same λmax.

-

Determine Concentration: Use the equation of the line from the linear regression (y = mx + c) or read directly from the graph to determine the concentration of the unknown sample based on its absorbance.[20]

-

Signaling Pathways and Experimental Workflows

Beyond its role as a simple stain, Methylene Blue interacts with and inhibits specific biological pathways.

Inhibition of Nitric Oxide (NO) Signaling Pathway

Methylene Blue is a known inhibitor of nitric oxide synthase (NOS) and soluble guanylate cyclase (sGC), key enzymes in the nitric oxide signaling cascade, which is crucial for processes like vasodilation.[1][6]

Caption: Methylene Blue inhibits the Nitric Oxide (NO) pathway at NOS and sGC.

General Experimental Workflow for Staining

The process of staining biological samples follows a logical sequence of steps to ensure proper sample adhesion, staining, and visualization.

Caption: A generalized workflow for biological staining with Methylene Blue.

References

- 1. Methylene Blue | C16H18ClN3S | CID 6099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Methylene blue - Wikipedia [en.wikipedia.org]

- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 5. nbinno.com [nbinno.com]

- 6. Comparative Study Regarding the Properties of Methylene Blue and Proflavine and Their Optimal Concentrations for In Vitro and In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. macsenlab.com [macsenlab.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. uv-visible absorption spectrum of methylene blue dye peak wavelengths of maximum absorbance uses staining dye treatment of methemoglobinemia redox titration indicator molecular structure skeletal formulae example of aromatic spectra Doc Brown's chemistry revision notes [docbrown.info]

- 13. researchgate.net [researchgate.net]

- 14. UV-Vis Spectrum of Methylene Blue | SIELC Technologies [sielc.com]

- 15. Methylene Blue staining [protocols.io]

- 16. tools.thermofisher.com [tools.thermofisher.com]

- 17. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 18. ecourses.uprm.edu [ecourses.uprm.edu]

- 19. tis.wu.ac.th [tis.wu.ac.th]

- 20. scribd.com [scribd.com]

Methylene Blue's Affinity for Nucleic Acids and Acidic Cellular Components: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract